
6-Ethyl-4-methyl-2H-pyran-2-one
Overview
Description
“6-Ethyl-4-methyl-2H-pyran-2-one” is a derivative of 2H-Pyran-2-one . Pyran is an unsaturated six-membered oxygen-containing heterocycle . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule .
Synthesis Analysis
The synthesis of “6-Ethyl-4-methyl-2H-pyran-2-one” can be achieved through a two-step synthesis method, with isononanoyl chloride, 3,3-methyl methacrylate as raw material . The reaction is carried out under the catalytic action of aluminum trichloride (anhydrous), synthesizing 3,7,9,9-tetramethyl-2-decene-5-ketone acid methyl esters . Later, under the catalytic action of concentrated sulfuric acid, cyclization reaction is carried out with glacial acetic acid, and the product is purified to obtain .Molecular Structure Analysis
The molecular structure of “6-Ethyl-4-methyl-2H-pyran-2-one” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR, IR spectroscopy can be used for characterization .Chemical Reactions Analysis
The chemical reactions involving “6-Ethyl-4-methyl-2H-pyran-2-one” can be complex and varied. For instance, it can participate in multicomponent reactions (MCR) approach . This approach is efficient, atom economical, has short reaction times, low cost, and green reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyran Derivatives: Pyran derivatives, including 6-Ethyl-4-methyl-2H-pyran-2-one, are synthesized using various methods. One approach involves ultrasound-mediated condensation, offering advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).
- Electrochemical Studies: Pyran derivatives demonstrate significant corrosion inhibition performance on mild steel in acidic media. Their efficiency increases with concentration, and they show mixed-type inhibition (El Hattak et al., 2021).
Applications in Material Science
- Anti-Corrosion Applications: Pyran derivatives, including those related to 6-Ethyl-4-methyl-2H-pyran-2-one, are used as corrosion inhibitors. Their effectiveness in preventing corrosion of materials in acidic environments has been demonstrated through experimental studies (El Hattak et al., 2021).
Medicinal Chemistry
- Synthesis of Biologically Active Compounds: Pyran derivatives are synthesized for potential applications in medicinal chemistry. They involve simple and efficient one-pot routes using catalyst-free conditions, producing biologically active products (Hoseinpour et al., 2020).
Biomedical Applications
- Electrocatalytic Cascade Reactions: 6-Ethyl-4-methyl-2H-pyran-2-one is involved in electrocatalytic cascade reactions with aldehydes. This process is considered a "green" route to functionalized compounds with potential biomedical applications (Elinson et al., 2018).
Structural and Computational Studies
- Theoretical Characterization: DFT calculations and theoretical characterization of substituted pyran derivatives provide insights into their molecular assemblies. These studies focus on hydrogen bonds and π–stacking interactions, crucial for understanding the chemical behavior of these compounds (Chowhan et al., 2020).
properties
IUPAC Name |
6-ethyl-4-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGOOZLZPDSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548560 | |
| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methyl-2H-pyran-2-one | |
CAS RN |
17422-71-8 | |
| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



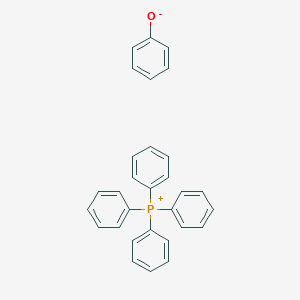
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
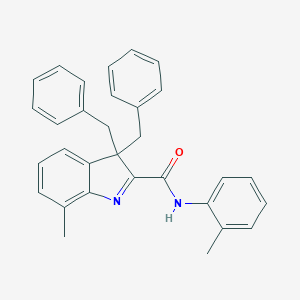



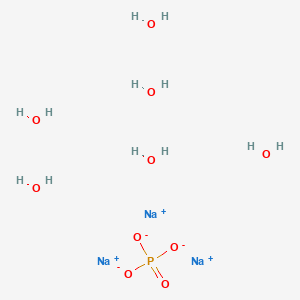
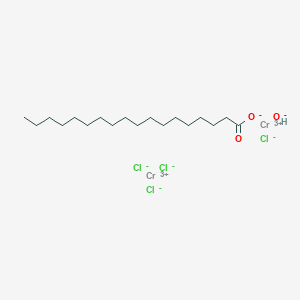
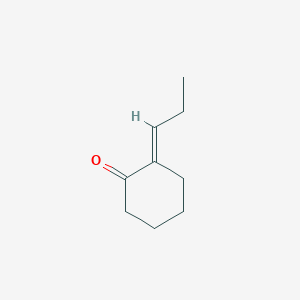
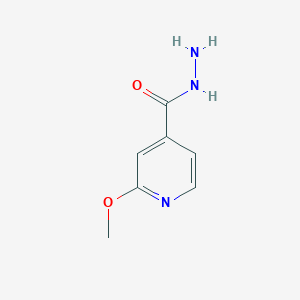
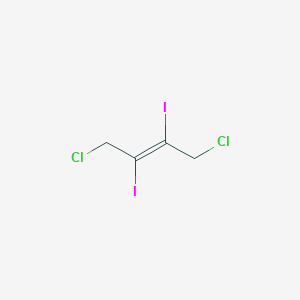

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)